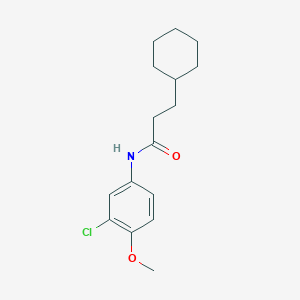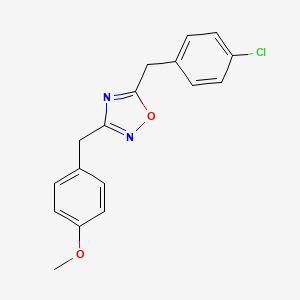![molecular formula C17H19NO2S B5739603 N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)
N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide, also known as MBT, is a chemical compound that has been studied for its potential applications in scientific research. MBT is a thioacetamide derivative, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and it has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties, and it has been shown to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, this compound has been shown to have a variety of biological activities, which makes it a useful compound for studying the mechanisms of inflammation, pain, and cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide. One area of research could focus on further elucidating the mechanism of action of this compound, particularly its effects on prostaglandin production and COX-2 activity. Another area of research could focus on the potential use of this compound as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, research could focus on the potential use of this compound as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
合成法
The synthesis of N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methoxybenzylamine with 4-methylthiophenol in the presence of acetic anhydride and triethylamine. The resulting product is purified by column chromatography to yield this compound as a white solid. The synthesis of this compound has been described in detail in several research articles, and it is a relatively straightforward process.
科学的研究の応用
N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-3-9-16(10-4-13)21-12-17(19)18-11-14-5-7-15(20-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJOTYCPLXVSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)

![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)



![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
